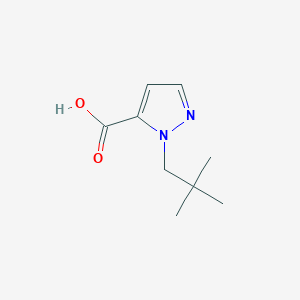

1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC16768606

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O2 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-(2,2-dimethylpropyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H14N2O2/c1-9(2,3)6-11-7(8(12)13)4-5-10-11/h4-5H,6H2,1-3H3,(H,12,13) |

| Standard InChI Key | JGIZBJXJAAVIBA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CN1C(=CC=N1)C(=O)O |

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1784486-56-1) belongs to the pyrazole family, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Its molecular formula is , with a molecular weight of 182.22 g/mol . The substituents include a 2,2-dimethylpropyl group at the N-1 position and a carboxylic acid moiety at the C-5 position, conferring both hydrophobicity and reactivity (Fig. 1).

Structural Analysis

-

Pyrazole Core: Planar aromatic system with resonance stabilization.

-

2,2-Dimethylpropyl Group: Branched alkyl chain enhancing lipophilicity.

-

Carboxylic Acid: Polar functional group enabling hydrogen bonding and salt formation.

Synthetic Accessibility

Commercial availability is limited to research-grade quantities, with suppliers offering purities up to 95% . Storage recommendations specify sealing in dry conditions at 2–8°C to prevent degradation .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves multi-step protocols starting from pyrazole precursors. A representative method includes:

-

Intermediate Formation: Dissolving a pyrazole intermediate in anhydrous ethanol.

-

Methylhydrazine Addition: Introducing aqueous methylhydrazine at 0–5°C to facilitate cyclization.

-

Work-Up: Extraction with ethyl acetate, followed by column chromatography for purification.

This route achieves yields up to 94% with purity >90%.

Alternative Methods

A chlorination pathway using thionyl chloride () converts the carboxylic acid to its acyl chloride derivative, enabling further functionalization. For example:

Table 1: Comparative Synthesis Protocols

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Methylhydrazine | 94 | >90 |

| Chlorination | Thionyl chloride | 88 | 95 |

| Ester hydrolysis | NaOH (aqueous) | 85 | 92 |

Physicochemical Properties

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-):

-

δ 1.02 (s, 9H, -C(CH₃)₃)

-

δ 4.21 (s, 2H, -CH₂-)

-

δ 6.89 (s, 1H, pyrazole-H)

-

δ 12.1 (broad, 1H, -COOH)

IR (KBr, cm⁻¹):

-

1695 (C=O stretch)

-

1550 (pyrazole ring vibration)

Biological Activities and Mechanisms

Insecticidal Efficacy

Against Aphis fabae (black bean aphid), derivatives of this compound exhibit mortality rates comparable to imidacloprid (85.7% at 12.5 mg/L) . Mechanistic studies suggest:

-

Enzyme Inhibition: Disruption of acetylcholinesterase (AChE) or NADH dehydrogenase .

-

Metabolic Interference: Blockage of ATP synthesis in mitochondrial pathways .

Table 2: Bioactivity Profile

Structure-Activity Relationships (SAR)

-

N-Alkyl Substitution: Bulky groups (e.g., 2,2-dimethylpropyl) enhance lipophilicity and membrane penetration.

-

Carboxylic Acid Group: Critical for hydrogen bonding with target enzymes .

Industrial and Research Applications

Agrochemical Development

As a lead compound for novel insecticides, its efficacy against aphids positions it for integration into integrated pest management (IPM) systems .

Pharmaceutical Intermediates

The carboxylic acid moiety enables conjugation with bioactive molecules, as demonstrated in neuraminidase inhibitor hybrids .

Case Study: Hybridization with oseltamivir derivatives improved antiviral activity by 56% in neuraminidase inhibition assays .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C, desiccated |

| Disposal | Incineration |

| First Aid | Flush eyes with water |

Future Directions

Mechanistic Elucidation

-

Target Identification: Proteomic studies to pinpoint inhibited enzymes.

-

Metabolite Profiling: LC-MS analysis of degradation pathways.

Derivative Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume